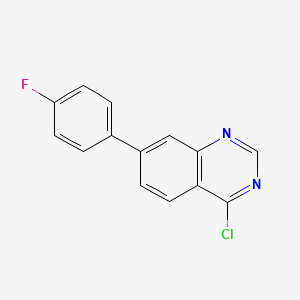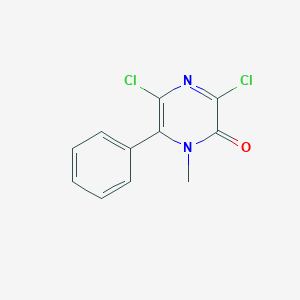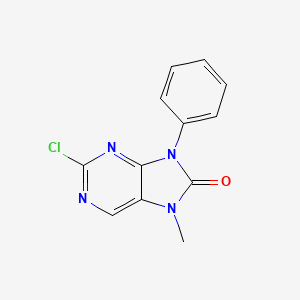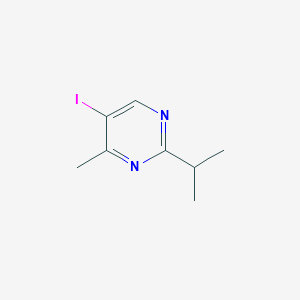![molecular formula C12H10Cl2O2 B11857431 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one CAS No. 1169847-93-1](/img/structure/B11857431.png)
6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one is a chemical compound characterized by its unique spiro structure, which involves a chroman ring fused to a cyclobutan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one typically involves the reaction of a chroman derivative with a cyclobutanone derivative under specific conditions. The reaction often requires the presence of a catalyst and may involve steps such as chlorination and cyclization. Detailed synthetic routes and reaction conditions can vary, but they generally involve:
Chlorination: Introduction of chlorine atoms at the 6 and 8 positions of the chroman ring.
Cyclization: Formation of the spiro structure by reacting the chlorinated chroman with a cyclobutanone derivative.
Industrial Production Methods
Industrial production methods for 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:
Batch Processing: Small-scale production using controlled reaction conditions.
Continuous Flow Processing: Large-scale production with continuous input of reactants and output of products, allowing for more efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparaison Avec Des Composés Similaires
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one can be compared with other similar compounds, such as:
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-amine: Similar structure but with an amine group instead of a ketone.
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-alcohol: Similar structure but with a hydroxyl group instead of a ketone.
Propriétés
Numéro CAS |
1169847-93-1 |
|---|---|
Formule moléculaire |
C12H10Cl2O2 |
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
6,8-dichlorospiro[3H-chromene-2,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C12H10Cl2O2/c13-7-4-8-10(15)6-12(2-1-3-12)16-11(8)9(14)5-7/h4-5H,1-3,6H2 |
Clé InChI |
CBMHTMNEVVLUDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)





![2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11857387.png)

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)




